molecular formula C16H22N2O5S B2997686 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide CAS No. 899758-56-6

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide

Cat. No. B2997686
M. Wt: 354.42
InChI Key: HRRQRBJAFGVCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide” is a complex organic compound. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spiro compound that contains both oxygen and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro ring, sulfonyl group, and benzamide group. The 1,4-dioxa-8-azaspiro[4.5]decane moiety would likely contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl and benzamide groups could potentially affect its solubility and reactivity .

Scientific Research Applications

Antiviral Research

  • Spirothiazolidinone derivatives, which include compounds structurally related to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide, have demonstrated strong antiviral activity. For example, certain derivatives have shown effectiveness against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Pharmacological Evaluation

  • Spirodecane derivatives, including those structurally similar to the mentioned compound, have been evaluated for their potential as dopamine agonists. These evaluations include assessing both central and peripheral nervous system activities (Brubaker & Colley, 1986).

Anticonvulsant Properties

  • Research has been conducted on various azaspiro[4.5]decane derivatives, focusing on their anticonvulsant properties. This includes studying their effectiveness and neurotoxic properties in different models (Obniska et al., 2006).

Structural Studies

  • The compound BTZ043, which includes the 1,4-dioxa-8-azaspiro[4.5]decane motif, has been structurally studied for its potential as an antitubercular drug. This includes an analysis of its molecular structure and properties (Richter et al., 2022).

Synthesis Methods

  • Various methods have been developed to synthesize azaspiro[4.5]decane systems, providing insights into the chemical processes and potential applications of these compounds in different fields, including medicine (Martin‐Lopez & Bermejo, 1998).

HIV Treatment Research

  • Compounds with azaspiro[4.5]decane structures have been studied for their potential as HIV entry inhibitors. This research helps in understanding the mechanisms of action of such compounds and their effectiveness in treating HIV (Watson et al., 2005).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Further studies would be needed to explore these aspects .

properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15(14-4-2-1-3-5-14)17-8-13-24(20,21)18-9-6-16(7-10-18)22-11-12-23-16/h1-5H,6-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQRBJAFGVCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.